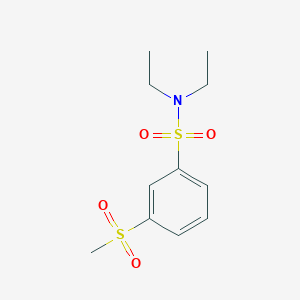
4-(benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a cyclohexyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with piperazine to form 4-(benzenesulfonyl)piperazine.
Cyclohexyl Substitution: The 4-(benzenesulfonyl)piperazine is further reacted with cyclohexyl isocyanate to introduce the cyclohexyl group and form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an inhibitor of specific enzymes, such as carbonic anhydrase, which is relevant in the treatment of diseases like glaucoma and certain cancers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating the interactions of sulfonamide derivatives with biological targets, contributing to the understanding of their pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.
Comparison with Similar Compounds
4-(Benzenesulfonyl)piperazine: Lacks the cyclohexyl and carboxamide groups.
N-Cyclohexylpiperazine: Lacks the benzenesulfonyl and carboxamide groups.
4-(Benzenesulfonyl)-N-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: 4-(Benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide is unique due to the combination of the benzenesulfonyl, cyclohexyl, and carboxamide groups, which confer specific chemical and biological properties. This combination allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-17(18-15-7-3-1-4-8-15)19-11-13-20(14-12-19)24(22,23)16-9-5-2-6-10-16/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRARMZOOEFTIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5393236.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B5393238.png)
![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5393246.png)
![N-{1-[(benzylamino)carbonyl]-2-[5-(2-chlorophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5393250.png)


![N-[5-(4-bromobenzoyl)-2-morpholin-4-ylphenyl]acetamide](/img/structure/B5393263.png)
![3-({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5393267.png)
![2-{4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanoyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5393276.png)
![4-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5393281.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5393289.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5393311.png)
![[(E)-1-(2-bromophenyl)-2-(1-methylbenzimidazol-2-yl)ethenyl] 2-bromobenzoate](/img/structure/B5393317.png)
